molecular formula C4H9I B106503 1-Iodobutane-d9 CAS No. 59012-24-7

1-Iodobutane-d9

Cat. No.: B106503
CAS No.: 59012-24-7
M. Wt: 193.07 g/mol
InChI Key: KMGBZBJJOKUPIA-YNSOAAEFSA-N
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Description

1-Iodobutane-d9, also known as butyl-d9 iodide, is a deuterated organic compound with the molecular formula CD3(CD2)2CD2I. It is an iodo derivative of butane, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in various scientific research applications due to its unique properties.

Mechanism of Action

Target of Action

1-Iodobutane-d9, also known as Butyl-d9 iodide, is a uniformly deuterated organic compound . It is primarily used as an alkylating agent in synthesis . Alkylating agents are compounds that are capable of introducing an alkyl group into other substances, particularly into organic compounds. They play a crucial role in organic synthesis, where they are used to modify the structure of molecules.

Preparation Methods

1-Iodobutane-d9 can be synthesized through several methods. One common synthetic route involves the reaction of n-butanol with iodine in the presence of phosphorus . The reaction conditions typically include heating and irradiation to facilitate the formation of the iodo compound. Industrial production methods often involve the use of lead(IV) acetate and iodine in tetrachloromethane as solvents .

Chemical Reactions Analysis

1-Iodobutane-d9 undergoes various chemical reactions, including:

    Substitution Reactions: It acts as an electrophile in nucleophilic substitution (SN2) reactions.

    Reduction Reactions: It can be reduced to butane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, it can undergo oxidation to form butyl iodide oxides under specific conditions.

Scientific Research Applications

1-Iodobutane-d9 is widely used in scientific research, including:

Comparison with Similar Compounds

1-Iodobutane-d9 can be compared with other similar compounds, such as:

This compound is unique due to its deuterium labeling, which makes it valuable in research applications requiring isotopic tracing and analysis.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGBZBJJOKUPIA-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59012-24-7
Record name 1-Iodobutane-d9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 1-iodobutane-d9 in the context of vibrational analysis?

A1: this compound, the deuterated analog of 1-iodobutane, plays a crucial role in vibrational analysis. By substituting hydrogen atoms with deuterium, which has a significantly different mass, researchers can observe isotopic shifts in vibrational frequencies. These shifts help in assigning vibrational modes to specific molecular motions and refining the force field parameters used to describe the molecule's vibrational behavior [, ]. This information is essential for understanding the molecule's structure and its interactions with other molecules.

Q2: Can you elaborate on the structural characteristics of this compound and how its spectroscopic data contributes to force field development?

A2: this compound (C4D9I) has a molecular weight of 207.04 g/mol. While the provided abstracts do not detail specific spectroscopic data, we can infer the techniques used. Vibrational analysis likely involves Infrared (IR) and Raman spectroscopy to obtain vibrational frequencies. These frequencies, along with those from its non-deuterated counterpart, are used to refine force field parameters. The force field, a set of mathematical functions and constants, aims to accurately predict various molecular properties, including vibrational frequencies. By comparing experimental and calculated frequencies for both 1-iodobutane and this compound, researchers can develop a more reliable and transferable force field applicable to a wider range of primary iodides [, ].

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